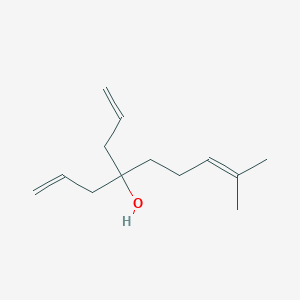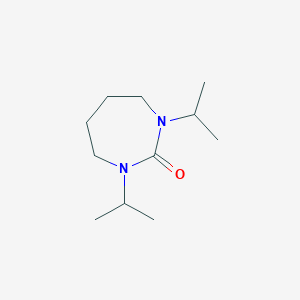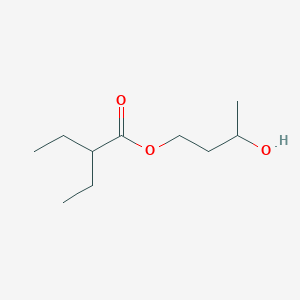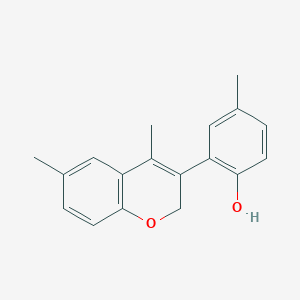
2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form the benzopyran ring.
Friedel-Crafts Alkylation: Using a Lewis acid catalyst to facilitate the formation of the benzopyran structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include:
Continuous Flow Reactors: For efficient and scalable synthesis.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced forms with different biological activities.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Lewis acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for therapeutic uses, such as in the treatment of certain diseases.
Industry: Used in the synthesis of dyes, fragrances, or other industrial chemicals.
作用機序
The mechanism of action of 2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Antioxidant Activity: Scavenging free radicals to protect cells from oxidative damage.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-3-yl Compounds: Other derivatives with different substituents.
Flavonoids: Naturally occurring compounds with similar structures and biological activities.
Coumarins: Another class of benzopyran derivatives with diverse applications.
Uniqueness
2-(4,6-Dimethyl-2H-1-benzopyran-3-yl)-4-methylphenol is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
88072-75-7 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
2-(4,6-dimethyl-2H-chromen-3-yl)-4-methylphenol |
InChI |
InChI=1S/C18H18O2/c1-11-4-6-17(19)15(9-11)16-10-20-18-7-5-12(2)8-14(18)13(16)3/h4-9,19H,10H2,1-3H3 |
InChIキー |
OEFASMSYESDKQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C2=C(C3=C(C=CC(=C3)C)OC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one](/img/structure/B14400155.png)

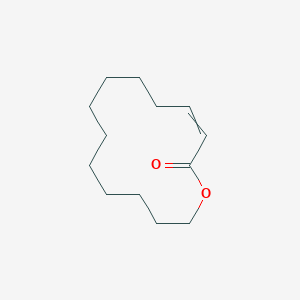
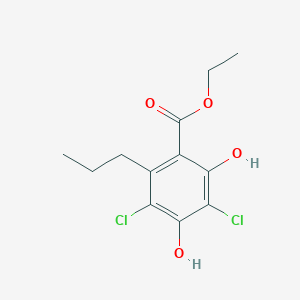
oxophosphanium](/img/structure/B14400185.png)
![2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide](/img/structure/B14400188.png)
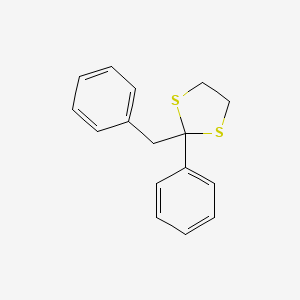
![2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one](/img/structure/B14400195.png)
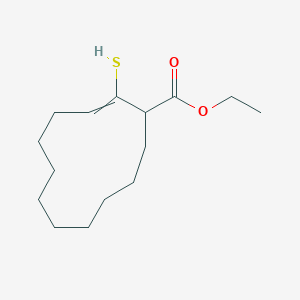
![1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14400208.png)
![N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide](/img/structure/B14400212.png)
